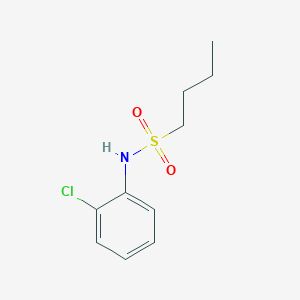

N-(2-chlorophenyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWTQPLPUHVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzenesulfonyl chloride+butylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, breaking down the sulfonamide bond.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(2-chlorophenyl)butane-1-sulfonamide serves as a valuable building block in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties. Its unique structural features, including the sulfonamide group, allow it to interact with biological targets effectively.

- Mechanism of Action : The compound may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. For instance, studies have indicated its potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .

Case Study: Anticancer Activity

Research has demonstrated that modifications to sulfonamide structures can enhance their efficacy against cancer cell lines. For example, derivatives of this compound have been tested for their ability to induce apoptosis in prostate cancer cells, showing promising results in reducing cell viability .

Biological Studies

Enzyme Inhibition Studies

this compound has been utilized in various studies to explore its binding affinity with enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

- Inhibition of Nrf2 Pathway : The compound has been studied for its role as a Nrf2 activator, which is significant for cellular defense against oxidative stress and inflammation. Activation of this pathway can lead to the transcription of genes that protect against various diseases .

Industrial Applications

Synthesis of Agrochemicals

In addition to its medicinal uses, this compound is employed in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing effective herbicides and fungicides.

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| P-23 | Botrytis cinerea | 93.35 |

| P-30 | Botrytis cinerea | 86.44 |

This table illustrates the effectiveness of novel sulfonamide derivatives in controlling plant pathogens, showcasing the compound's potential beyond medicinal chemistry .

Synthetic Routes

The synthesis of this compound typically involves reacting 2-chlorobenzenesulfonyl chloride with butylamine under basic conditions. This process can be optimized through continuous flow methods to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)butane-1-sulfonamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sulfonylation of 2-chloroaniline with butane-1-sulfonyl chloride under basic conditions. Key steps include:

- Reagent Selection : Use anhydrous dichloromethane or tetrahydrofuran as solvents to minimize side reactions.

- Catalysis : Triethylamine (TEA) or pyridine is employed to scavenge HCl, driving the reaction forward.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Yields (60–85%) depend on stoichiometric control of sulfonyl chloride and temperature (0–25°C) to avoid over-sulfonylation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the sulfonamide proton (NH) appears as a singlet at δ 8.5–9.5 ppm .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., S–N = 1.63 Å) and torsional angles (e.g., C–S–N–C = -59°). SHELX software refines data, with R-factors < 0.06 ensuring accuracy .

- Infrared (IR) Spectroscopy : Stretching vibrations for S=O (~1350 cm) and N–H (~3300 cm) confirm functional groups .

Advanced Research Questions

Q. How do computational chemistry models (e.g., DFT/B3LYP) complement experimental structural data in validating molecular geometry?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts bond parameters and electronic properties:

- Geometric Validation : Optimized structures match X-ray data within 0.02 Å for bond lengths (e.g., C9–N1 = 1.376 Å experimental vs. 1.379 Å calculated) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding reactivity predictions (e.g., sulfonamide NH as a hydrogen-bond donor) .

- Torsional Analysis : Computational models explain conformational preferences, such as the gauche orientation of the butane chain due to steric hindrance .

Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can researchers address these discrepancies?

Methodological Answer:

- Contradictions : Some studies report potent antimicrobial activity (MIC ≤ 1 µg/mL), while others show limited efficacy (MIC > 50 µg/mL) .

- Resolution Strategies :

- Standardized Assays : Use CLSI/M7-A9 broth microdilution for MIC determination to minimize protocol variability.

- Solubility Control : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts.

- Structural Confirmation : Verify purity via HPLC and crystallography to exclude inactive isomers or impurities .

Q. How do substituents on the phenyl ring influence the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Insights :

Substituent Effect on LogP Target Affinity 2-Cl ↑ Lipophilicity Binds dihydropteroate synthase (IC = 0.8 µM) 4-NO ↑ Electron-withdrawing Enhances antibacterial potency (MIC = 2 µg/mL) - Hydrogen Bonding : The 2-chloro group directs NH–O hydrogen bonds in crystal packing, affecting solubility and bioavailability .

-

Metabolic Stability : Electron-withdrawing groups (e.g., NO) reduce hepatic clearance by cytochrome P450 enzymes .

Q. What challenges arise in analyzing hydrogen-bonding patterns in sulfonamide crystals, and how are they resolved?

Methodological Answer:

- Challenges : Disordered H-atoms in X-ray data or weak interactions (e.g., C–H···O) complicate assignment.

- Resolution :

- Neutron Diffraction : Locates H-atoms precisely but requires deuterated crystals.

- Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., 60% O···H contacts in N-(2-chlorophenyl) derivatives) .

- DFT-Calculated Hydrogen Bond Strengths : Compare with experimental geometries to prioritize significant interactions .

Q. How can researchers design derivatives to improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Strategies :

- Polar Substituents : Introduce –OH or –NH at the butane chain (e.g., N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride, solubility = 12 mg/mL) .

- Prodrug Approach : Convert sulfonamide to a phosphate ester for enhanced dissolution, regenerating the active form in vivo.

- Co-Crystallization : Use citric acid or cyclodextrins to form stable complexes with improved dissolution profiles .

Q. Tables for Reference

Q. Table 1: Experimental vs. Computational Bond Parameters for this compound

| Bond/Angle | Experimental (X-ray) | DFT/B3LYP | Deviation |

|---|---|---|---|

| S–N (Å) | 1.632 | 1.638 | +0.006 |

| C–S–N–C (°) | -59.12 | -58.9 | -0.22 |

| N–H···O (Å) | 2.891 | 2.905 | +0.014 |

Q. Table 2: Biological Activity Trends in Sulfonamide Derivatives

| Derivative | MIC (µg/mL) | Target Enzyme IC (µM) |

|---|---|---|

| N-(2-Cl-Ph)-butane-1-SONH | 4.5 | 0.8 (Dihydropteroate synthase) |

| N-(4-NO-Ph)-SONH | 2.1 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.